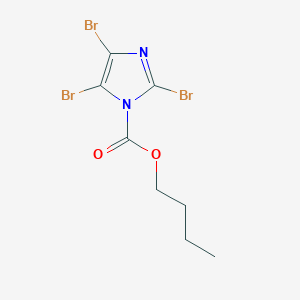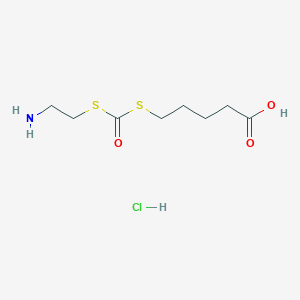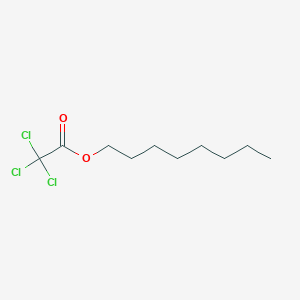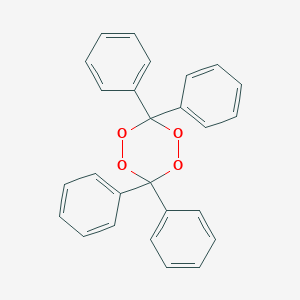
Silane, dichlorodiisobutyl-
Übersicht
Beschreibung
Silane, dichlorodiisobutyl- is a colorless, flammable, and reactive liquid that is widely used in the chemical industry. It is also known as Diisobutyl dichlorosilane and has a chemical formula of C8H18Cl2Si. Silane, dichlorodiisobutyl- is a versatile compound that is commonly used as an intermediate in the production of various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Silane, dichlorodiisobutyl- has various scientific research applications. It is used as an intermediate in the production of organosilicon compounds, which find applications in various industries such as electronics, construction, and healthcare. It is also used as a reagent in organic synthesis. Silane, dichlorodiisobutyl- is used to prepare a variety of organosilicon compounds, such as diisobutylsilanediol, which is used as a coupling agent in the production of paints, adhesives, and sealants.
Wirkmechanismus
Silane, dichlorodiisobutyl- reacts with water to produce hydrogen chloride and diisobutylsilanediol. The reaction is exothermic and releases a significant amount of heat. The mechanism of action of Silane, dichlorodiisobutyl- involves the formation of a covalent bond between the silicon atom and the organic groups. The reaction is typically carried out in the presence of a catalyst, which helps to increase the reaction rate.
Biochemische Und Physiologische Effekte
Silane, dichlorodiisobutyl- has no known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, dichlorodiisobutyl- is a versatile compound that has many advantages for lab experiments. It is relatively easy to synthesize and is readily available. It can be used as an intermediate in the production of various organosilicon compounds, which find applications in various industries. However, Silane, dichlorodiisobutyl- has some limitations. It is highly reactive and must be handled with care. It can react violently with water, and the reaction is exothermic and releases a significant amount of heat. Therefore, it must be stored and handled in a well-ventilated area.
Zukünftige Richtungen
Silane, dichlorodiisobutyl- has many potential future applications. It can be used as a reagent in organic synthesis, and its use in the production of organosilicon compounds can be expanded. Further research can be conducted to explore its potential applications in the field of nanotechnology. Its use in the production of coatings, adhesives, and sealants can also be expanded. Additionally, research can be conducted to explore its potential use as a coupling agent in the production of biocompatible materials.
Conclusion
Silane, dichlorodiisobutyl- is a versatile compound that has many scientific research applications. It is used as an intermediate in the production of various organosilicon compounds and is also used as a reagent in organic synthesis. Silane, dichlorodiisobutyl- has many advantages for lab experiments, but it must be handled with care due to its highly reactive nature. Future research can be conducted to explore its potential applications in various fields, including nanotechnology and biocompatible materials.
Synthesemethoden
Silane, dichlorodiisobutyl- is synthesized by the reaction of isobutyl chloride with silicon tetrachloride. The reaction takes place in the presence of a catalyst, usually aluminum chloride or ferric chloride. The reaction is exothermic and produces hydrogen chloride as a by-product. The reaction can be represented as follows:
SiCl4 + 2 (CH3)2CHCl → (CH3)2CH2SiCl2 + 2 HCl
Eigenschaften
IUPAC Name |
dichloro-bis(2-methylpropyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBOSIHCFQKSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334069 | |
| Record name | Silane, dichlorodiisobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorodiisobutyl- | |
CAS RN |
18395-92-1 | |
| Record name | Dichlorobis(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodiisobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, dichlorobis(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















